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Compound of Interest

Compound Name: Methylamino-PEG7-benzyl

Cat. No.: B15073161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methylamino-PEG7-benzyl is a heterobifunctional linker molecule integral to the advancement

of targeted protein degradation. As a key component in the architecture of Proteolysis Targeting

Chimeras (PROTACs), it serves to connect a target protein ligand with an E3 ubiquitin ligase

ligand. This technical guide provides a comprehensive overview of the structure, functional

groups, and physicochemical properties of Methylamino-PEG7-benzyl. Detailed experimental

protocols for its synthesis and application in PROTAC assembly are outlined, supported by

characterization data and visualizations to facilitate its effective use in research and drug

development.

Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic

modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-

proteasome system to selectively eliminate disease-causing proteins. The linker component of

a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the

ternary complex (target protein-PROTAC-E3 ligase), as well as the overall physicochemical

properties of the molecule.

Methylamino-PEG7-benzyl is a discrete polyethylene glycol (PEG) based linker that offers a

balance of flexibility, hydrophilicity, and defined length. Its structure incorporates three key
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functional groups: a terminal methylamino group, a seven-unit PEG chain, and a benzyl ether.

This combination of features makes it a versatile tool for the construction of potent and

selective protein degraders.

Chemical Structure and Functional Groups
The chemical structure of Methylamino-PEG7-benzyl is characterized by three distinct

functional regions, each contributing to its overall properties and utility as a PROTAC linker.

Molecular Formula: C₂₂H₃₉NO₇[1]

IUPAC Name: N-methyl-2-[2-[2-[2-[2-[2-(2-

phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[1]

Functional Group Analysis
Methylamino Group (-NHCH₃): This secondary amine serves as a reactive handle for

conjugation. Its nucleophilicity allows for the formation of stable amide, urea, or sulfonamide

bonds with a suitable electrophilic partner, typically an activated carboxylic acid on a protein

of interest (POI) ligand or an E3 ligase ligand. The presence of the methyl group can also

influence the steric environment around the linkage point.

Polyethylene Glycol (PEG) Chain (- (OCH₂CH₂)₇-): The seven-unit PEG chain is a defining

feature of this linker. PEG moieties are known to enhance the aqueous solubility and cell

permeability of PROTAC molecules, which are often large and hydrophobic.[2] The flexibility

of the PEG chain is crucial for allowing the two ends of the PROTAC to adopt the optimal

orientation for ternary complex formation. The defined length of the PEG7 chain provides

precise spatial control between the target protein and the E3 ligase.

Benzyl Group (-CH₂C₆H₅): The benzyl group, present as a benzyl ether, provides a degree of

rigidity and can participate in hydrophobic interactions. In some contexts, aromatic moieties

within linkers can contribute to stabilizing the ternary complex through π-π stacking

interactions with amino acid residues on the target protein or E3 ligase. The benzyl group

can also serve as a protecting group for the terminal hydroxyl of the PEG chain during

synthesis, which is later deprotected to allow for further functionalization.

Physicochemical Properties
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The physicochemical properties of Methylamino-PEG7-benzyl are crucial for its handling,

reactivity, and impact on the characteristics of the final PROTAC molecule.

Property Value Source

Molecular Weight 429.55 g/mol [1]

Appearance Transparent Liquid [1]

Purity >95% [1]

Solubility
Soluble in water and most

organic solvents.

General property of PEG

derivatives.

Storage
Store at -20°C for long-term

stability.
[1]

Synthesis and Characterization
The synthesis of Methylamino-PEG7-benzyl involves a multi-step process, typically starting

from a commercially available PEG derivative. A general synthetic approach is outlined below.

General Synthetic Protocol
A versatile route to synthesize heterobifunctional PEGs often involves the selective activation

of one hydroxyl end group of a symmetrical PEG molecule.[3]

Monotosylation of Heptaethylene Glycol: Heptaethylene glycol is reacted with a slight molar

excess of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or

triethylamine) in an appropriate solvent like dichloromethane (DCM) at controlled

temperatures. This selectively activates one hydroxyl group as a good leaving group

(tosylate).

Benzylation: The monotosylated PEG is then reacted with benzyl alcohol in the presence of

a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran

(THF) to form the benzyl ether at one end.

Activation of the Remaining Hydroxyl Group: The remaining terminal hydroxyl group is

activated, for example, by conversion to a mesylate or tosylate.
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Introduction of the Methylamino Group: The activated PEG-benzyl intermediate is then

reacted with an excess of methylamine in a suitable solvent. The nucleophilic methylamine

displaces the leaving group to yield the final product, Methylamino-PEG7-benzyl.

Purification: The crude product is purified using column chromatography on silica gel to

obtain the pure linker.

Characterization
The identity and purity of the synthesized Methylamino-PEG7-benzyl should be confirmed by

standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

presence of all expected structural motifs, including the characteristic signals of the

methylamino, PEG, and benzyl groups. The integration of the proton signals can be used to

verify the ratio of the different components.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to

confirm the exact molecular weight of the compound, matching the calculated value for

C₂₂H₃₉NO₇.

Application in PROTAC Synthesis: Experimental
Protocol
The primary application of Methylamino-PEG7-benzyl is in the assembly of PROTACs. The

following is a general protocol for conjugating the linker to a protein of interest (POI) ligand

containing a carboxylic acid functionality.

Amide Bond Formation
Activation of the POI Ligand: The carboxylic acid group on the POI ligand is activated using a

coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate) in the presence of a base like

diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).
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Coupling Reaction: A solution of Methylamino-PEG7-benzyl in the same solvent is added to

the activated POI ligand. The reaction mixture is stirred at room temperature until

completion, which can be monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction is quenched, and the product is

extracted and purified, typically by flash column chromatography or preparative HPLC, to

yield the POI-linker conjugate.

Conjugation to E3 Ligase Ligand: The resulting POI-linker conjugate, which now has a

terminal benzyl group, can be deprotected (if necessary) and further functionalized to be

coupled with the E3 ligase ligand, completing the PROTAC synthesis.

Visualizations
Chemical Structure of Methylamino-PEG7-benzyl
Caption: Structure of Methylamino-PEG7-benzyl with functional groups highlighted.
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Caption: General workflow for the synthesis of a PROTAC using Methylamino-PEG7-benzyl.

PROTAC Mechanism of Action
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Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion
Methylamino-PEG7-benzyl is a valuable and versatile heterobifunctional linker for the

development of PROTACs. Its well-defined structure, incorporating a reactive methylamino

group, a solubilizing PEG chain of specific length, and a benzyl moiety, provides medicinal
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chemists with a powerful tool to rationally design and synthesize effective protein degraders.

The experimental protocols and characterization data presented in this guide are intended to

support researchers in the successful application of this linker in their drug discovery efforts. As

the field of targeted protein degradation continues to expand, the strategic use of well-

characterized linkers like Methylamino-PEG7-benzyl will be paramount in advancing novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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